molecular formula C25H27N5O2S B14106834 N-(1-benzylpiperidin-4-yl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide

N-(1-benzylpiperidin-4-yl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B14106834
M. Wt: 461.6 g/mol
InChI Key: ZJFKKSAILPWBEA-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a quinazoline moiety, and a propanamide group, making it a unique structure with diverse chemical properties.

Properties

Molecular Formula

C25H27N5O2S

Molecular Weight

461.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C25H27N5O2S/c31-22(26-18-12-14-29(15-13-18)16-17-6-2-1-3-7-17)11-10-21-24(32)30-23(27-21)19-8-4-5-9-20(19)28-25(30)33/h1-9,18,21,27H,10-16H2,(H,26,31)

InChI Key

ZJFKKSAILPWBEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium borohydride (NaBH4) for reduction steps and various organic solvents like ethanol and tetrahydrofuran (THF) for reaction media .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. For example, as an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide stands out due to its unique combination of a piperidine ring, a quinazoline moiety, and a propanamide group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

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